6-methylpyridine-2-carbonyl chloride hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methylpyridine-2-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c1-5-3-2-4-6(9-5)7(8)10;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLUZDNHRAZQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672585 | |
| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60373-34-4 | |
| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methylpyridine 2 Carbonyl Chloride Hydrochloride
Precursor Synthesis and Functionalization Strategies Leading to 6-Methylpyridine-2-carboxylic Acid
The primary precursor for the target acyl chloride is 6-methylpyridine-2-carboxylic acid, also known as 6-methylpicolinic acid. chemicalbook.comnih.gov The synthesis of this precursor is a critical first step, typically involving the selective oxidation of a more readily available starting material.
A common and effective strategy is the oxidation of 2,6-dimethylpyridine (B142122) (2,6-lutidine). This functionalization targets one of the two methyl groups for conversion into a carboxylic acid. A well-documented method involves the use of a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). In a typical procedure, 2,6-dimethylpyridine is heated in an aqueous solution, and potassium permanganate is added portion-wise to control the exothermic reaction. chemicalbook.com The reaction temperature is carefully maintained, for instance at 60°C, over several hours. chemicalbook.com Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the 6-methylpyridine-2-carboxylic acid product. chemicalbook.com
Alternative functionalization strategies can also be envisioned, starting from other precursors like 2-bromo-6-methylpyridine. However, the oxidation of 2,6-lutidine remains a direct and frequently employed route in laboratory settings due to the availability of the starting material. chemicalbook.com
Optimized Halogenation Protocols for Carboxylic Acid to Acyl Chloride Conversion
The conversion of the carboxylic acid group of 6-methylpyridine-2-carboxylic acid into an acyl chloride is the pivotal step in synthesizing the target compound. This transformation is achieved through various halogenating agents, with the reaction conditions being optimized to maximize yield and purity. libretexts.orgmasterorganicchemistry.com
Several reagents are effective for converting carboxylic acids to acyl chlorides, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.comchemguide.co.uklibretexts.org The choice of reagent often depends on the substrate's sensitivity, desired purity, and the ease of product isolation.
Thionyl Chloride (SOCl₂): This is a widely used reagent for this transformation. masterorganicchemistry.comualberta.ca The reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride produces the desired acyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is often performed in an inert solvent like toluene (B28343), and a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the process. prepchem.com Heating the mixture to reflux typically ensures the reaction goes to completion. prepchem.com The volatile nature of the byproducts simplifies the workup, as they can be easily removed. libretexts.orgchemguide.co.uk
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent, often preferred for its milder reaction conditions and the generation of solely gaseous byproducts (CO, CO₂, and HCl). chemicalbook.comwikipedia.org This avoids the formation of non-volatile impurities, leading to a cleaner reaction profile and simpler purification. chemicalbook.com The reaction is typically carried out in a non-polar solvent at or below room temperature. chemicalbook.com
Phosphorus Halides (PCl₅ and PCl₃): Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. libretexts.orglibretexts.org Phosphorus trichloride also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. libretexts.orgchemguide.co.uk The separation of the product from these non-volatile phosphorus byproducts can be more challenging, often requiring careful fractional distillation. chemguide.co.uklibretexts.org
Below is a comparative table of common halogenating agents.
Interactive Data Table: Comparison of Halogenating Agents| Reagent | Byproducts | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Reflux in inert solvent, optional DMF catalyst | Gaseous byproducts simplify workup libretexts.orgchemguide.co.uk | Can require heating; SOCl₂ is corrosive and moisture-sensitive |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Room temperature or below in inert solvent | Mild conditions; all byproducts are gaseous, leading to high purity chemicalbook.com | More expensive than SOCl₂; highly toxic |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Often performed neat or in an inert solvent | Effective for many substrates | Liquid byproduct (POCl₃) requires careful separation chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | Requires heating | Lower cost than PCl₅ | Solid, acidic byproduct complicates purification |
During the halogenation reaction with reagents like thionyl chloride or oxalyl chloride, hydrogen chloride (HCl) gas is generated as a byproduct. masterorganicchemistry.comchemguide.co.uk The pyridine (B92270) nitrogen atom in the 6-methylpyridine-2-carbonyl chloride molecule is basic and readily reacts with this in-situ generated HCl to form the hydrochloride salt.
This salt formation has a significant impact on the synthetic process:
Product Isolation: The hydrochloride salt is often a crystalline solid with lower solubility in common non-polar organic solvents (like toluene or dichloromethane) compared to the free base form. This facilitates product isolation, as the salt may precipitate directly from the reaction mixture, allowing for collection by simple filtration.
Purity: Isolation via precipitation and filtration can be a highly effective purification method, yielding a product of high purity without the need for more complex techniques like column chromatography.
Therefore, the formation of the hydrochloride salt is not a drawback but rather an advantageous feature of the synthesis, improving the efficiency of isolation and the stability of the final product.
Green Chemistry Principles and Sustainable Approaches in Pyridine Acyl Chloride Synthesis
Applying green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.innih.gov
Several sustainable strategies can be applied to the synthesis of 6-methylpyridine-2-carbonyl chloride hydrochloride:
Alternative Solvents: Exploring the use of greener solvents, or even solvent-free conditions, can significantly reduce volatile organic compound (VOC) emissions. ijarsct.co.innih.govresearchgate.net While challenging for reactive acyl chlorides, minimizing the use of hazardous solvents is a key goal.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh conditions or excess reagents. ijarsct.co.in For instance, using a catalytic amount of DMF in the thionyl chloride reaction is a standard practice to improve efficiency. prepchem.com Research into novel, more environmentally benign catalysts is an active area. rsc.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and lower energy consumption compared to conventional heating methods. ijarsct.co.innih.gov Applying this technology to the precursor synthesis or the halogenation step could offer a more sustainable route.
Atom Economy: The choice of reagents directly impacts atom economy. The conversion of the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride is relatively atom-economical, as the byproducts are simple gaseous molecules. chemguide.co.ukchemicalbook.com
Interactive Data Table: Green Chemistry Approaches
| Principle | Application in Pyridine Acyl Chloride Synthesis | Potential Benefit |
|---|---|---|
| Safer Solvents | Replacing chlorinated solvents with greener alternatives like toluene or exploring solvent-free reactions. ijarsct.co.in | Reduced environmental toxicity and waste. |
| Energy Efficiency | Employing microwave-assisted heating for the oxidation or halogenation steps. ijarsct.co.innih.gov | Shorter reaction times and reduced energy consumption. |
| Catalysis | Using catalysts to improve reaction efficiency and reduce the amount of reagents needed. rsc.org | Higher yields, milder conditions, and less waste. |
| Waste Prevention | Choosing reagents like oxalyl chloride that produce only gaseous byproducts. chemicalbook.com | Simplified purification and elimination of liquid or solid waste streams. |
Scale-Up Considerations and Process Development in Academic Research Contexts
Transitioning a synthetic procedure from a small laboratory scale (milligrams) to a larger, preparative scale (multi-gram) within an academic research setting presents several challenges that require careful process development. rsc.orgmdpi.com
Key considerations for the synthesis of this compound include:
Thermal Management: The oxidation of 2,6-lutidine with KMnO₄ and the halogenation with thionyl chloride can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be designed with controlled, portion-wise addition of reagents and potentially an external cooling bath to prevent a runaway reaction.
Mixing and Mass Transfer: Ensuring efficient stirring is crucial on a larger scale to maintain a homogenous reaction mixture and prevent localized overheating or concentration gradients, especially in heterogeneous reactions involving solids like KMnO₄.
Reagent Handling: Safely handling larger quantities of corrosive and toxic reagents like thionyl chloride or oxalyl chloride requires appropriate personal protective equipment and engineering controls, such as performing the reaction in a well-ventilated fume hood.
Workup and Purification: Procedures that are simple on a small scale, like solvent removal by rotary evaporation, become more time-consuming for larger volumes. Purification by crystallization and filtration is generally more scalable than chromatographic methods. The precipitation of the hydrochloride salt is therefore highly advantageous for scale-up, as it provides a direct route to a pure product. mdpi.com
Product Stability: The moisture sensitivity of the final acyl chloride product requires that all equipment is thoroughly dried and the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, especially when handling larger quantities over longer periods.
Successfully scaling up the synthesis in a research context involves careful planning, risk assessment, and optimization of each step to ensure safety, efficiency, and reproducibility. rsc.org
Elucidation of Reactivity Patterns and Mechanistic Pathways of 6 Methylpyridine 2 Carbonyl Chloride Hydrochloride
Detailed Investigations into Nucleophilic Acyl Substitution Reactions
6-Methylpyridine-2-carbonyl chloride hydrochloride is an activated derivative of 6-methylpicolinic acid, designed to readily undergo nucleophilic acyl substitution reactions. The presence of the electron-withdrawing pyridine (B92270) ring and the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. The hydrochloride form suggests that the pyridine nitrogen is protonated, which can further enhance the electrophilicity of the carbonyl group.
Amide Formation with Primary and Secondary Amines: Scope and Regioselectivity
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of corresponding amides. This reaction, a type of Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a suitable base to neutralize the hydrogen chloride that is formed. fishersci.it The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the amide. youtube.comkhanacademy.org
Given the structure of 6-methylpyridine-2-carbonyl chloride, the reaction is expected to be regioselective, with the nucleophilic attack occurring exclusively at the carbonyl carbon. The scope of this reaction is broad, encompassing a wide range of primary and secondary amines.
A study on the synthesis of monoamide isomers from 6-(methoxycarbonyl)pyridine-2-carboxylic acid utilized an acyl chloride intermediate, highlighting the utility of this functional group in forming amide bonds with various aminopyridines. ukm.edu.my While this study does not use 6-methylpyridine-2-carbonyl chloride directly, it demonstrates the principle of amide formation from a pyridine-2-carbonyl chloride derivative.
Table 1: Representative Amide Formation Reactions
| Amine | Product | Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | N-substituted-6-methylpyridine-2-carboxamide | Aprotic solvent, base (e.g., triethylamine, pyridine) |
| Secondary Amine (R₂NH) | N,N-disubstituted-6-methylpyridine-2-carboxamide | Aprotic solvent, base (e.g., triethylamine, pyridine) |
| Aniline | N-phenyl-6-methylpyridine-2-carboxamide | Aprotic solvent, base (e.g., triethylamine, pyridine) |
Esterification and Thioesterification Reactions with Alcohols and Thiols
Similar to amide formation, this compound can react with alcohols and thiols to produce esters and thioesters, respectively. These reactions also proceed via a nucleophilic acyl substitution mechanism. The presence of a base is generally required to deprotonate the alcohol or thiol, increasing its nucleophilicity, and to scavenge the HCl byproduct.
Table 2: Representative Esterification and Thioesterification Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Alcohol (R-OH) | 6-methylpyridine-2-carboxylate ester | Aprotic solvent, base (e.g., triethylamine, pyridine) |
| Thiol (R-SH) | S-alkyl-6-methylpyridine-2-carbothioate | Aprotic solvent, base (e.g., triethylamine, pyridine) |
| Methanol | Methyl 6-methylpyridine-2-carboxylate | Aprotic solvent, base (e.g., triethylamine, pyridine) |
Reactions with Carbon Nucleophiles for Carbon-Carbon Bond Formation
Acyl chlorides can react with various carbon nucleophiles, such as Grignard reagents and organocuprates, to form ketones. The reaction with a Grignard reagent typically proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of the chloride to form a ketone. youtube.com A second equivalent of the Grignard reagent can then add to the newly formed ketone to produce a tertiary alcohol. youtube.com To stop the reaction at the ketone stage, less reactive organometallic reagents like organocadmium or organocuprate (Gilman) reagents are often used.
The addition of cyanide to a carbonyl group, forming a cyanohydrin, is another example of a reaction with a carbon nucleophile. libretexts.org While these are general reactions of acyl chlorides, specific investigations into the reactions of this compound with carbon nucleophiles are not extensively documented in the literature.
Stereochemical Control and Diastereoselectivity in Synthetic Transformations
Currently, there is a lack of specific research in the scientific literature concerning the stereochemical control and diastereoselectivity in synthetic transformations involving this compound. In general, reactions involving the achiral carbonyl carbon of this molecule would not induce stereochemistry unless the reacting nucleophile is chiral or a chiral auxiliary is employed.
For esterification reactions, racemization can be a concern when using protected α-amino acids, although this can often be mitigated by adjusting reaction conditions. orgsyn.org
Catalyst-Mediated Transformations Involving this compound
Lewis Acid Catalysis and Its Role in Carbonyl Activation
Lewis acids are known to activate carbonyl compounds towards nucleophilic attack by coordinating to the carbonyl oxygen. This coordination increases the partial positive charge on the carbonyl carbon, making it more electrophilic. masterorganicchemistry.com While this is a common strategy for enhancing the reactivity of less reactive carbonyl compounds like esters and amides, acyl chlorides are generally reactive enough not to require Lewis acid catalysis for reactions with strong nucleophiles.
However, for reactions with weaker nucleophiles, a Lewis acid could potentially enhance the reaction rate. There is no specific literature found detailing Lewis acid-catalyzed transformations of this compound.
Organocatalysis and Phase-Transfer Catalysis in Acylation Reactions
Acylation reactions involving this compound can be significantly influenced by the choice of catalytic system. Both organocatalysis and phase-transfer catalysis offer distinct advantages in terms of reaction efficiency, selectivity, and conditions.
Organocatalysis:
In the context of acylation, nucleophilic catalysts are often employed to activate the acyl chloride. Pyridine and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), are known to act as highly effective nucleophilic catalysts. While this compound is itself a pyridine derivative, external pyridine-based catalysts can still influence its reactivity, particularly in reactions with weak nucleophiles. The general mechanism involves the initial reaction of the organocatalyst with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack than the original acyl chloride, thereby accelerating the rate of acylation. The presence of the methyl group at the 6-position of the pyridine ring in the substrate may introduce steric hindrance, potentially affecting the rate of formation and reactivity of the acylpyridinium intermediate.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the acylation of nucleophiles that are soluble in an aqueous phase with this compound, which is soluble in an organic phase, a phase-transfer catalyst is essential. These catalysts, often quaternary ammonium or phosphonium salts, transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs.
The efficiency of the phase-transfer catalyzed acylation is dependent on several factors, including the nature of the catalyst, the solvent system, and the reaction temperature. The choice of the phase-transfer catalyst can significantly impact the reaction rate and yield.
Illustrative Phase-Transfer Catalysts for Acylation Reactions
| Catalyst Type | Example Catalyst | Typical Application |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBABr) | General purpose for various nucleophiles |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBAC) | Often used for ester and ether synthesis |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide (TBPB) | Thermally stable, suitable for higher temperatures |
It is important to note that while these are common phase-transfer catalysts for acylation reactions, the optimal catalyst for reactions specifically involving this compound would need to be determined experimentally.
Mechanistic Studies through Kinetic Isotope Effects and Reaction Intermediates Trapping
To gain deeper insight into the reaction mechanisms of this compound, advanced techniques such as the study of kinetic isotope effects and the trapping of reaction intermediates are employed.
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. princeton.edu By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event in the rate-determining step, a change in the reaction rate can be observed. For acylation reactions involving this compound, chlorine kinetic isotope effects (Cl-KIEs) can be particularly informative. The magnitude of the Cl-KIE can provide evidence for the degree of C-Cl bond cleavage in the transition state. For instance, a significant primary Cl-KIE would suggest that the C-Cl bond is substantially broken in the rate-determining step, which is characteristic of a concerted or stepwise mechanism with a late transition state for C-Cl bond cleavage.
Reaction Intermediates Trapping:
The direct observation or trapping of transient intermediates provides compelling evidence for a proposed reaction mechanism. In the acylation reactions of this compound, key intermediates may include acylpyridinium salts or tetrahedral intermediates. reddit.com Techniques for trapping these species can involve reacting them with a highly reactive trapping agent to form a stable, characterizable product. For example, the presence of a transient acylpyridinium ion could be confirmed by introducing a potent nucleophile that rapidly reacts with it, leading to a product that could only be formed via this intermediate. Palladium-catalyzed three-component reactions have been developed that proceed through the trapping of transient zwitterionic intermediates by in situ formed N-acylpyridinium salts. nih.govresearchgate.net While this specific methodology has not been reported for this compound, it illustrates a powerful strategy for intercepting and characterizing reactive intermediates in reactions involving pyridine derivatives.
The study of such intermediates can provide invaluable information about the reaction pathway, including the nature of the bond-forming and bond-breaking steps.
Strategic Applications in Complex Molecule Construction
Application in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The pyridine (B92270) ring is a fundamental scaffold in a vast array of biologically active molecules and pharmaceuticals. The introduction of functional groups onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Methylpyridine-2-carbonyl chloride hydrochloride serves as a valuable building block in this context, offering a reactive handle for the construction of more complex molecular architectures.
Construction of Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of many drugs. The synthesis of these scaffolds often involves the strategic use of reactive intermediates to build the desired ring systems. This compound, with its activated carbonyl group, is well-suited for reactions with a variety of nucleophiles, particularly amines, to form amide bonds. This reactivity is fundamental to the construction of larger, more complex heterocyclic systems.
The reaction of this compound with diamines or other bifunctional molecules can lead to the formation of fused or linked heterocyclic systems. For instance, condensation with an ortho-phenylenediamine derivative could yield a benzimidazole-containing structure, a privileged scaffold in drug discovery. Similarly, reaction with a hydrazine (B178648) derivative could produce a hydrazide, which can then be cyclized to form various five- or six-membered heterocycles such as oxadiazoles (B1248032) or pyridazinones. The presence of the methyl group at the 6-position can also influence the regioselectivity of these reactions and the conformational properties of the final products.
| Reagent | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |
| ortho-Phenylenediamine | Benzimidazole | Anticancer, Antiviral |
| Hydrazine | Oxadiazole/Pyridazinone | Anti-inflammatory, Antimicrobial |
| Amino alcohol | Oxazoline/Oxazine | CNS disorders |
Interactive Data Table: Heterocyclic Scaffolds from this compound
Design and Synthesis of Advanced Pharmaceutical Leads and Prodrugs
The development of new pharmaceutical leads often requires the synthesis of a library of compounds with systematic structural variations. The reactivity of this compound makes it an ideal reagent for this purpose. By reacting it with a diverse range of amines, alcohols, or other nucleophiles, a multitude of amide and ester derivatives can be readily prepared. These derivatives can then be screened for their biological activity, allowing for the identification of promising lead compounds.
Furthermore, the principles of prodrug design can be applied to molecules containing the 6-methylpyridine-2-carbonyl moiety. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For a drug containing a hydroxyl or amino group, reaction with this compound can form an ester or amide linkage. This linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at its target site. This approach can be used to improve a drug's solubility, stability, or pharmacokinetic profile.
Role in Agrochemical Development and Crop Protection Agent Synthesis
Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in a wide range of pesticides, including insecticides, herbicides, and fungicides. The pyridine ring is often a key component of the pharmacophore responsible for the compound's biological activity. Methylpyridine derivatives, in particular, are important intermediates in the synthesis of fourth-generation agrochemicals, which are known for their high efficacy and low toxicity.
| Agrochemical Class | Potential Synthetic Route | Target Pest/Weed |
| Insecticides | Amide formation with specific anilines | Chewing and sucking insects |
| Herbicides | Ester formation with herbicidally active phenols | Broadleaf weeds |
| Fungicides | Amide formation with fungicidal amine heterocycles | Fungal pathogens |
Interactive Data Table: Potential Agrochemical Applications
Note: This table illustrates the potential for synthesizing different classes of agrochemicals using this compound as a key building block.
Utilization in Material Science and Polymer Chemistry
The unique electronic and coordination properties of the pyridine ring make it an attractive component in the design of advanced materials. The ability to introduce functional groups onto the pyridine core allows for the synthesis of monomers and ligands with tailored properties for use in polymers and coordination complexes.
Design and Synthesis of Monomers for Functional Polymers
Functional polymers, which possess specific chemical or physical properties due to the presence of particular functional groups, have a wide range of applications. The incorporation of pyridine units into a polymer backbone can impart properties such as metal coordination ability, pH responsiveness, and catalytic activity.
This compound can be envisioned as a precursor to monomers for the synthesis of functional polymers. For example, it can be reacted with a diol or a diamine to create a monomer containing an ester or amide linkage and a pendant 6-methylpyridine group. This monomer could then be polymerized, either alone or with other comonomers, to produce a functional polymer. Alternatively, the acyl chloride could be reacted with a polymer containing hydroxyl or amino groups to functionalize a pre-existing polymer with 6-methylpyridine units. Such polymers could find applications in areas like catalysis, separation science, and drug delivery.
Precursors for Ligands in Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, large surface areas, and potential applications in gas storage, separation, and catalysis. The properties of these materials are highly dependent on the structure of the organic ligands used in their synthesis.
Pyridine-based ligands are widely used in the construction of coordination polymers and MOFs due to the strong coordinating ability of the pyridine nitrogen atom. This compound can serve as a precursor for the synthesis of such ligands. The acyl chloride can be readily converted into other functional groups, such as esters, amides, or carboxylic acids, which can then act as coordination sites for metal ions. For example, hydrolysis of the acyl chloride would yield 6-methylpyridine-2-carboxylic acid, a ligand that has been used to synthesize metal complexes with interesting biological and structural properties. nih.gov The reaction with amino-functionalized organic linkers can lead to the formation of multidentate ligands capable of forming robust and porous frameworks.
| Ligand Type | Synthetic Transformation | Potential Application of Resulting MOF |
| Carboxylate | Hydrolysis | Gas storage, Catalysis |
| Amide-based | Reaction with an amine | Separation, Sensing |
| Ester-based | Reaction with an alcohol | Luminescent materials |
Interactive Data Table: Ligand Synthesis for Coordination Polymers and MOFs
Note: This table outlines potential synthetic routes from this compound to ligands suitable for the construction of coordination polymers and MOFs.
Contributions to Supramolecular Chemistry and Molecular Recognition Systems
The strategic incorporation of specific structural motifs is fundamental to the design of complex supramolecular architectures and molecular recognition systems. The this compound molecule, through its reactive acyl chloride and structurally significant 6-methylpicolinoyl moiety, offers a versatile platform for the construction of sophisticated host-guest systems and self-assembling nanostructures. While direct and extensive research specifically employing this compound in supramolecular chemistry is an emerging area, its potential can be inferred from the well-established roles of picolinamide (B142947) and related pyridine-dicarboxamide scaffolds in creating molecules with remarkable recognition and assembly properties.
The core utility of this compound lies in its ability to readily form robust amide linkages. The resulting 6-methylpyridine-2-carboxamide (B1355568) unit is a powerful building block for supramolecular chemistry due to several key features:
Hydrogen Bonding Capabilities: The amide N-H group is a potent hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors.
Coordination Sites: The pyridine nitrogen and the amide oxygen can serve as coordination sites for metal ions, enabling the formation of metallo-supramolecular assemblies.
Structural Rigidity and Directionality: The pyridine ring provides a rigid and planar component, which helps in pre-organizing the molecule for specific binding events and directing the geometry of self-assembly.
Modulation by the Methyl Group: The methyl group at the 6-position introduces steric and electronic modifications. It can influence the conformation of the resulting molecule, potentially creating specific binding pockets and altering the electronic properties of the pyridine ring, which can fine-tune its interaction capabilities.
These features make derivatives of this compound prime candidates for constructing synthetic receptors for ions and neutral molecules, as well as for forming ordered supramolecular polymers and discrete nanostructures through self-assembly.
Designing Host-Guest Systems for Anion Recognition
A significant application of pyridine-carboxamide units in supramolecular chemistry is in the design of anion receptors. Research on closely related pyridine-2,6-dicarboxamides has demonstrated their exceptional ability to bind and recognize anions with high affinity and selectivity. These systems create a pre-organized cavity where the amide N-H protons and C-H groups on the pyridine ring are directed inwards, forming a recognition site for anions like chloride.
The introduction of a 6-methyl group, as would be the case when using this compound as a precursor, would likely influence the geometry and binding properties of such receptors. This substitution could enhance selectivity by sterically fine-tuning the size and shape of the binding cavity.
To illustrate the principles of anion recognition by such systems, the table below presents typical association constants (Kₐ) for anion binding by a dicationic pyridine-2,6-dicarboxamide receptor in acetonitrile. While this data is for a related parent system, it provides a clear indication of the potential binding strengths that could be achieved and modulated with derivatives of this compound.
Table 1: Association Constants (Kₐ) for Anion Binding by a Dicationic Pyridine-2,6-dicarboxamide Receptor
| Anion Guest | Association Constant (log Kₐ in MeCN) |
|---|---|
| Cl⁻ | 6.5 |
| Br⁻ | 5.0 |
| I⁻ | 3.8 |
| HSO₄⁻ | 5.2 |
This interactive table showcases the high affinity and selectivity for chloride ions, a hallmark of this class of receptors.
Self-Assembly into Supramolecular Architectures
The directional hydrogen bonding and potential for π-π stacking interactions provided by the 6-methylpyridine-2-carboxamide moiety make it an excellent candidate for programming molecular self-assembly. By attaching this unit to other rigid molecular scaffolds, it is possible to create molecules that can spontaneously organize into well-defined supramolecular structures, such as nanotubes, nanofibers, and vesicles.
For instance, research on pyridine-diimine-linked macrocycles has shown that they can cooperatively self-assemble into high-aspect-ratio nanotubes under mild acidic conditions. The driving forces for this assembly are a combination of hydrogen bonding and π-π stacking interactions between the macrocyclic units. The incorporation of a 6-methylpyridine-2-carboxamide unit into similar macrocyclic designs could offer a pathway to new self-assembling systems with potentially enhanced mechanical or recognition properties. The methyl group could influence the packing of the macrocycles, leading to different nanotube morphologies or stabilities.
The table below outlines the key non-covalent interactions that drive the self-assembly of pyridine-based supramolecular systems, which would be relevant for structures derived from this compound.
Table 2: Key Non-Covalent Interactions in Pyridine-Based Supramolecular Assembly
| Interaction Type | Description | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Between amide N-H and carbonyl O or pyridine N | Provides directionality and strength to the assembly. |
| π-π Stacking | Between aromatic pyridine rings | Contributes to the stabilization of stacked architectures like nanotubes. |
| Metal Coordination | Between pyridine N/amide O and metal ions | Enables the formation of rigid and geometrically defined metallo-supramolecular structures. |
| Hydrophobic Interactions | Between non-polar parts of the molecules | Can drive assembly in aqueous environments. |
This interactive table details the fundamental forces that can be harnessed to construct complex supramolecular structures from 6-methylpyridine-2-carboxamide-containing building blocks.
Advanced Analytical and Characterization Methodologies in Synthetic Research
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Analysis
In-situ spectroscopy allows for the real-time observation of a chemical reaction as it proceeds, providing invaluable data on reaction rates, mechanisms, and the formation of transient intermediates without altering the reaction conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly powerful for monitoring reactions involving 6-methylpyridine-2-carbonyl chloride hydrochloride due to the strong infrared absorbance of the carbonyl group (C=O) in the acyl chloride. The progress of a reaction, such as an amidation or esterification, can be followed by observing the disappearance of the characteristic C=O stretching frequency of the starting acyl chloride (typically in the range of 1750-1815 cm⁻¹) and the concurrent appearance of the new carbonyl band of the product amide or ester at a lower frequency. ukm.edu.myorientjchem.org This allows for precise determination of reaction endpoints and kinetic profiling. For instance, in reactions involving ruthenium carbonyl complexes, FTIR has been effectively used to monitor changes in CO stretching vibrations upon light exposure, providing kinetic and mechanistic insights. hzdr.de
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy can also monitor changes in vibrational modes. It is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can obscure important spectral regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information over the course of a reaction. By setting up a reaction directly within an NMR tube, researchers can track the decrease in the signal intensity of the starting material's protons (e.g., the pyridine (B92270) ring and methyl protons of this compound) while observing the emergence and increase of signals corresponding to the product. nih.gov This method is invaluable for identifying intermediates, detecting side products, and elucidating complex reaction mechanisms. Variable temperature ¹H NMR experiments, for example, have been used to study amide bond isomerization in solution for derivatives of picolinic acid. nih.gov
Table 1: Illustrative Spectroscopic Data for Monitoring a Reaction
| Technique | Analyte | Characteristic Signal | Observation During Reaction |
| FTIR | 6-methylpyridine-2-carbonyl chloride | C=O stretch (~1780 cm⁻¹) | Disappearance |
| Product (e.g., Amide) | C=O stretch (~1650 cm⁻¹) | Appearance | |
| ¹H NMR | 6-methylpyridine-2-carbonyl chloride | Pyridine Protons (δ 7.5-8.5 ppm) | Decrease in intensity |
| Product (e.g., Amide) | New Product Protons | Appearance and increase in intensity |
Chromatographic and Separation Methodologies for Complex Mixture Analysis and Product Purity Assessment
Chromatography is an essential tool for separating components of a reaction mixture and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment in synthetic chemistry. mdpi.com A small sample of the crude reaction mixture is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of a synthesized derivative of this compound can be quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to the areas of any impurity peaks. Method 8315A, for example, details the use of HPLC for determining carbonyl compounds after derivatization. epa.gov
Column Chromatography: For preparative scale purification, column chromatography is widely used to separate the desired product from unreacted starting materials, catalysts, and byproducts. nih.gov The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is passed through, carrying the components at different rates to achieve separation.
Table 2: Example HPLC Data for Purity Assessment of a Hypothetical Derivative
| Peak Number | Retention Time (min) | Component | Peak Area (%) | Purity Assessment |
| 1 | 2.5 | Solvent | - | - |
| 2 | 4.8 | Starting Material | 3.5 | Impurity |
| 3 | 7.2 | Desired Product | 95.8 | High Purity |
| 4 | 8.1 | Byproduct | 0.7 | Impurity |
X-ray Crystallography in the Structural Elucidation of Reaction Products and Derived Complexes
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For novel compounds derived from this compound, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined. This technique has been extensively used to characterize a wide range of pyridine derivatives and their metal complexes. researchgate.netnih.govmdpi.com Studies on picolinic acid derivatives have shown how substituent changes on the pyridine ring can induce significant changes in molecular structure and crystal packing. researchgate.netnih.gov Similarly, the crystal structures of various complexes and derivatives of 2,6-disubstituted pyridines have been successfully elucidated, providing critical insights into their conformation and intermolecular interactions. rsc.orgiucr.orgtandfonline.com
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Picolinic Acid Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 11.231(3) |
| c (Å) | 13.011(4) |
| β (°) | 98.76(1) |
| Volume (ų) | 1234.5(6) |
| R-factor | 0.045 |
Data is illustrative and based on typical values for related structures. mdpi.com
Mass Spectrometry for Reaction Progression Monitoring and Confirmation of Novel Derivatives
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a synthesized product and can provide structural information through analysis of fragmentation patterns.
When a novel derivative of this compound is synthesized, a small sample can be analyzed by MS to verify that the product has the expected molecular weight. Techniques like electrospray ionization (ESI) are particularly useful for generating ions of the target molecule with minimal fragmentation, allowing for clear determination of the molecular ion peak. nih.gov
Furthermore, when coupled with liquid chromatography (LC-MS), the technique can be used to monitor reaction progress by tracking the masses of components in the mixture over time. nih.gov This is useful for identifying the formation of products and any potential intermediates or side products, thereby providing a more complete picture of the reaction pathway. For example, mass spectra of related compounds like 2-aminomethyl-6-methylpyridine show distinct fragmentation patterns that can be used for identification. researchgate.net
Table 4: Expected Mass Spectrometry Data for a Hypothetical Reaction
| Compound | Formula | Expected Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 6-methylpyridine-2-carbonyl chloride | C₇H₆ClNO | 155.58 | 156.02 |
| Hypothetical Amide Product (with Aniline) | C₁₃H₁₂N₂O | 212.25 | 213.10 |
Theoretical and Computational Chemistry Studies on 6 Methylpyridine 2 Carbonyl Chloride Hydrochloride and Its Derivatives
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. For 6-methylpyridine-2-carbonyl chloride and its derivatives, DFT calculations can elucidate the influence of substituents on the pyridine (B92270) ring and the carbonyl group.
Studies on related pyridine derivatives have shown that the electronic properties of the ring are sensitive to the nature and position of substituents. For instance, DFT analysis of substituted pyridines has been used to predict their nucleophilicity by examining their HOMO-LUMO energies. ias.ac.in The introduction of a methyl group at the 6-position of the pyridine ring in 6-methylpyridine-2-carbonyl chloride is expected to have an electron-donating effect, which can influence the reactivity of the entire molecule.
The carbonyl chloride group is an electron-withdrawing group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MESP), which visualizes the charge distribution and identifies electron-rich and electron-poor regions of the molecule. For 6-methylpyridine-2-carbonyl chloride, the MESP would likely show a significant positive potential around the carbonyl carbon, confirming its role as the primary site for nucleophilic substitution reactions.
Furthermore, DFT can be used to calculate reactivity descriptors such as chemical hardness, chemical potential, and the Fukui function. These descriptors provide a quantitative measure of the reactivity of different atomic sites within the molecule, helping to predict the regioselectivity of its reactions. For example, the Fukui function can identify which atoms are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Conformational analysis of similar compounds, like pyridinecarbonyl chlorides, using DFT has revealed that the relative orientation of the carbonyl chloride group with respect to the pyridine ring can significantly affect the molecule's stability and properties. For 2-pyridinecarbonyl chloride, the trans conformer, where the carbonyl bond points away from the nitrogen atom, is predicted to be more stable in the gas phase. researchgate.net The presence of a methyl group at the 6-position may introduce steric hindrance that could influence the preferred conformation and the rotational barrier between conformers.
Table 1: Calculated Electronic Properties of a Model Pyridine Derivative using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The data in this table is illustrative and based on typical values for similar pyridine derivatives. Actual values for 6-methylpyridine-2-carbonyl chloride hydrochloride would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the influence of the environment, such as solvent molecules, on molecular behavior. For this compound, MD simulations can provide valuable insights into its flexibility, preferred shapes, and interactions with different solvents.
The conformation of the carbonyl chloride group relative to the pyridine ring is a key determinant of the molecule's reactivity. MD simulations can track the rotation around the C-C bond connecting the carbonyl group to the pyridine ring, revealing the most stable conformations and the energy barriers between them. The presence of the hydrochloride salt, with a protonated pyridine nitrogen, would introduce strong electrostatic interactions and hydrogen bonding capabilities, which would be explicitly modeled in MD simulations.
Solvent effects play a crucial role in chemical reactions and molecular conformations. MD simulations in explicit solvent models can reveal the detailed structure of the solvation shell around the molecule. For a charged species like the hydrochloride salt of 6-methylpyridine-2-carbonyl chloride, polar solvents would be expected to strongly interact with the protonated nitrogen and the carbonyl group. These interactions can stabilize certain conformations over others and influence the accessibility of the reactive carbonyl carbon to nucleophiles. For example, studies on the solvation of pyridine in water have shown specific hydrogen bonding patterns that affect its properties. researchgate.net
MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is important for understanding the solubility and partitioning of the molecule between different phases. By simulating the molecule in various solvents, one can predict how the solvent environment will affect its conformational equilibrium and, consequently, its reactivity.
Table 2: Representative Intermolecular Interactions from an MD Simulation of a Protonated Pyridine Derivative in Water
| Interaction Type | Interacting Groups | Average Distance (Å) | Significance |
| Hydrogen Bond | Pyridinium N-H and Water Oxygen | 1.8 | Strong interaction influencing solubility. |
| Hydrogen Bond | Carbonyl Oxygen and Water Hydrogen | 2.0 | Affects the reactivity of the carbonyl group. |
| van der Waals | Methyl Group and Water | 3.5 | Contributes to the overall solvation shell structure. |
Note: The data in this table is hypothetical and serves to illustrate the types of insights that can be gained from MD simulations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. rsc.orgnih.gov These models are valuable tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. For derivatives of 6-methylpyridine-2-carbonyl chloride, QSAR and QSPR studies could accelerate the identification of compounds with desired characteristics.
The general workflow for a QSAR/QSPR study involves:
Dataset compilation: A set of molecules with known activities or properties is collected. For derivatives of 6-methylpyridine-2-carbonyl chloride, this would involve synthesizing a library of compounds, for example, by reacting the acyl chloride with various amines to form amides.
Descriptor calculation: A large number of numerical descriptors are calculated for each molecule, representing its topological, electronic, and steric features.
Model development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.
Model validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of molecules not used in the model development.
For instance, QSAR models have been successfully developed for pyridine carboxamide derivatives to predict their antimicrobial and antifungal activities. ccsenet.org Similarly, QSPR models have been used to predict physicochemical properties like lipophilicity (logP) for various pyridine derivatives, which is a crucial parameter for drug absorption. researchgate.net
By applying these methodologies to derivatives of 6-methylpyridine-2-carbonyl chloride, one could develop models to predict, for example, their efficacy as enzyme inhibitors or their solubility in different solvents. Such models would guide the design of new derivatives with optimized properties.
Table 3: Example of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Example Descriptor | Property Encoded |
| Topological | Wiener Index | Molecular branching and size. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Hydrophobic | LogP | Lipophilicity. |
Application of Computational Tools for Predicting Reaction Outcomes and Selectivity
Computational tools, particularly those based on quantum mechanics, are increasingly used to predict the outcomes and selectivity of chemical reactions. researchgate.net For a reactive molecule like 6-methylpyridine-2-carbonyl chloride, these tools can be invaluable for understanding its behavior in different chemical environments and for planning synthetic routes.
For example, DFT calculations have been used to investigate the nucleophilic substitution of acyl chlorides with pyridine, revealing the structure of the transition state and the energy barrier for the reaction. rsc.org Similar calculations for 6-methylpyridine-2-carbonyl chloride reacting with a series of nucleophiles could be used to predict the relative reactivity and to understand how the electronic and steric effects of the 6-methyl group influence the reaction.
Furthermore, when a molecule has multiple reactive sites, computational tools can predict the regioselectivity of a reaction. While the carbonyl carbon is the most likely site for nucleophilic attack in 6-methylpyridine-2-carbonyl chloride, computational models can confirm this by comparing the activation energies for attack at different positions.
In cases where the reaction can lead to different stereoisomers, computational methods can predict the stereoselectivity. While this is not directly applicable to the primary reactions of 6-methylpyridine-2-carbonyl chloride itself, it is a powerful application for reactions of its more complex derivatives.
The use of machine learning in chemistry is also a growing area. Models can be trained on large datasets of known reactions to predict the products of new reactions, often with high accuracy. nih.gov Such tools could be applied to predict the products of reactions involving 6-methylpyridine-2-carbonyl chloride with a wide range of reactants, facilitating the discovery of new synthetic pathways.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability in Acylation Reactions
Acylation reactions are fundamental in organic synthesis, and the development of advanced catalytic systems is crucial for improving their efficiency and environmental footprint. While traditional methods often rely on stoichiometric amounts of Lewis acids, which can lead to significant waste, modern research is focused on catalytic and greener alternatives. The application of innovative catalysts to reactions involving 6-methylpyridine-2-carbonyl chloride hydrochloride could offer substantial benefits.
Future research will likely focus on the use of heterogeneous catalysts such as zeolites, metal oxides, and supported acids for acylation reactions involving pyridine (B92270) acyl chlorides. researchgate.net These catalysts offer advantages in terms of reusability, reduced waste, and milder reaction conditions. For instance, the development of nanocrystalline zeolites modified with metals could provide highly selective and active catalysts for Friedel-Crafts acylation, a key reaction for this class of compounds. researchgate.net Furthermore, the exploration of organocatalysis and biocatalysis presents exciting opportunities. nih.govacs.org Enzymes, for example, can operate under mild conditions and exhibit high selectivity, potentially enabling the synthesis of complex molecules from this compound with high precision. nih.govacs.org
| Catalyst Type | Potential Advantages in Acylation with this compound |
| Heterogeneous Catalysts | Reusability, reduced waste, milder reaction conditions, ease of separation. researchgate.net |
| Nanocrystalline Zeolites | High selectivity and activity in Friedel-Crafts acylation. researchgate.net |
| Organocatalysts | Metal-free, environmentally benign, high enantioselectivity. nih.gov |
| Biocatalysts (Enzymes) | Mild reaction conditions, high chemo-, regio-, and stereoselectivity. acs.org |
Integration with Automated Synthesis Platforms and Artificial Intelligence-Driven Reaction Discovery
The integration of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis by accelerating the discovery and optimization of new reactions. sigmaaldrich.commerckmillipore.com Automated synthesis platforms can perform numerous experiments with high precision and reproducibility, significantly reducing the time required for reaction optimization. sigmaaldrich.commit.edu For a versatile reagent like this compound, these platforms could be employed to rapidly screen a wide range of reaction conditions, including different catalysts, solvents, and temperatures, to identify optimal protocols for its use in various synthetic transformations. beilstein-journals.org
Exploration of Unconventional Reaction Media and Biologically Relevant Transformations
The choice of reaction medium can have a profound impact on the outcome of a chemical reaction. In recent years, there has been a growing interest in the use of unconventional and greener solvents to replace traditional volatile organic compounds. ekb.eg For reactions involving this compound, the exploration of media such as ionic liquids, deep eutectic solvents (DESs), and supercritical fluids could lead to improved reaction rates, selectivities, and sustainability. rsc.orglibretexts.org For instance, DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable and can be tailored to dissolve a wide range of reactants. rsc.org
Furthermore, conducting reactions in biologically relevant media, such as water, is a key goal of green chemistry. epa.gov While acyl chlorides are generally reactive towards water, the development of catalytic systems that allow for controlled acylation reactions in aqueous environments would be a significant advancement. This could enable the direct modification of biomolecules, such as peptides and proteins, with the 6-methylpyridine moiety under physiological conditions. nih.gov The ability to perform such transformations would open up new avenues for the development of bioconjugates and therapeutic agents.
New Frontiers in Medicinal and Material Sciences Utilizing Pyridine Acyl Chloride Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov The reactivity of the acyl chloride group in this compound makes it a valuable precursor for the synthesis of a wide range of pyridine-containing compounds with potential therapeutic applications. smolecule.com Future research in medicinal chemistry will likely focus on utilizing this building block to create novel derivatives for various therapeutic targets. For example, it could be used to synthesize new kinase inhibitors, antiviral agents, or central nervous system modulators. nih.govsmolecule.com The methyl group on the pyridine ring can also be further functionalized to introduce additional diversity and fine-tune the pharmacological properties of the resulting molecules.
In material science, pyridine-containing polymers and materials are known for their interesting electronic and optical properties. Pyridine acyl chloride derivatives can be used as monomers for the synthesis of novel polymers with tailored properties. For instance, they could be incorporated into polyamides or polyesters to create materials with enhanced thermal stability, conductivity, or coordinating ability towards metal ions. These materials could find applications in areas such as organic electronics, sensors, and catalysis. The versatility of this compound as a synthetic intermediate ensures its continued importance in the development of new and functional molecules for both medicine and materials science.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-methylpyridine-2-carbonyl chloride hydrochloride with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-methylpyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions yields the acyl chloride intermediate, followed by hydrochlorination to form the hydrochloride salt. Key parameters include:
- Temperature control : Maintain reflux at 70–80°C to avoid decomposition.
- Catalyst/base selection : Use anhydrous conditions with bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) ensures >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the acyl chloride moiety.
- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free environments. Monitor degradation via FT-IR (disappearance of C=O stretch at ~1750 cm⁻¹ indicates hydrolysis) .
- Stability testing : Conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) to identify critical stability parameters .
Q. What analytical techniques are most reliable for characterizing this compound and confirming its structure?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: pyridine protons at δ 7.5–8.5 ppm, methyl group at δ 2.5 ppm, and carbonyl chloride at δ 170–175 ppm.
- Mass spectrometry (MS) : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 190.6 (C₈H₇Cl₂NO⁺) .
- Elemental analysis : Validate Cl content (~28% for hydrochloride salt) via combustion analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in acylation reactions?
Methodological Answer: Discrepancies often arise from solvent polarity, nucleophile strength, or competing side reactions. Systematic approaches include:
- Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify intermediates (e.g., acyl pyridinium ions).
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for alternative pathways (e.g., SN2 vs. acylation mechanisms) .
- Controlled experiments : Vary nucleophiles (e.g., primary vs. secondary amines) in anhydrous DMF to isolate steric/electronic effects .
Q. What strategies can mitigate unwanted hydrolysis of the acyl chloride group during coupling reactions?
Methodological Answer:
- Protective agents : Add molecular sieves (3Å) or scavengers (e.g., triethylamine) to sequester water.
- Low-temperature reactions : Conduct couplings at 0–5°C in aprotic solvents (e.g., dichloromethane).
- Alternative reagents : Use coupling agents like HATU or EDC·HCl to activate carboxylates, bypassing acyl chloride intermediates .
Q. How can researchers validate the biological activity of derivatives synthesized from this compound, particularly in targeting enzyme active sites?
Methodological Answer:
- Enzyme inhibition assays : Test derivatives against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Z-GPR-AMC). Measure IC₅₀ values via dose-response curves .
- X-ray crystallography : Co-crystallize derivatives with target enzymes (e.g., acetylcholinesterase) to confirm binding modes (PDB deposition recommended) .
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme interactions (e.g., GROMACS) to predict binding stability and residence times .
Q. What are the key challenges in interpreting mass spectrometry data for degradation products of this compound?
Methodological Answer:
- Fragmentation ambiguity : Use high-resolution MS (HRMS, Q-TOF) to distinguish isobaric ions (e.g., hydrolysis products vs. oxidation byproducts).
- Matrix effects : Employ stable isotope-labeled internal standards (e.g, ¹³C₆-methylpyridine derivatives) for quantitative LC-MS/MS analysis .
- Data analysis : Apply software (e.g, MZmine) to deconvolute complex spectra and assign fragments via comparative databases (e.g, NIST MS Library) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
